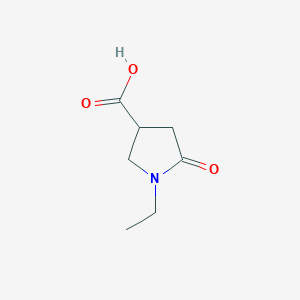

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

Description

A Glimpse into the History of Pyrrolidinone and Carboxylic Acid Derivatives

The exploration of pyrrolidinone chemistry dates back to the early 20th century, with significant advancements in the synthesis and understanding of these heterocycles occurring over the subsequent decades. Early research focused on the synthesis of the parent compound, 2-pyrrolidinone, and its simple derivatives. The discovery of the biological activities of naturally occurring pyrrolidinone-containing compounds spurred further interest in this chemical class.

Similarly, carboxylic acids have a rich history in chemistry, being among the first organic compounds to be isolated and characterized. The combination of a pyrrolidinone ring and a carboxylic acid functional group in a single molecule, as seen in 5-oxopyrrolidine-3-carboxylic acid derivatives, opened up new avenues for creating compounds with dual functionality. A common and effective method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of primary amines with itaconic acid. researchgate.netmdpi.com This straightforward approach allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of compounds for further investigation.

The Emergence and Research Focus on 1-Ethyl-5-oxopyrrolidine-3-carboxylic Acid

While the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been the subject of numerous studies, dedicated research focusing solely on the 1-ethyl substituted variant is still in its nascent stages. The current research trajectory for this compound is primarily centered on its potential as a synthetic intermediate. Its bifunctional nature, possessing both a reactive carboxylic acid group and a modifiable pyrrolidinone scaffold, makes it an attractive starting material for the synthesis of more complex molecules.

Researchers are exploring its utility in the generation of novel derivatives with potential applications in medicinal chemistry and materials science. The ethyl group at the 1-position provides a specific lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of its downstream products. While comprehensive studies on the biological activity of this compound itself are limited, its structural similarity to other biologically active pyrrolidinones suggests that it and its derivatives could be fruitful areas for future investigation.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis and for predicting its behavior in various systems.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN1CC(CC1=O)C(=O)O |

| InChI Key | BNPUQHZYYWBHSW-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Synthetic Approaches

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented in the chemical literature. A prevalent method involves the condensation of a primary amine with itaconic acid. researchgate.netmdpi.com This reaction typically proceeds through a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

General Reaction Scheme:

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of the reaction. The reaction conditions can often be tuned to optimize the formation of the desired product. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPUQHZYYWBHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405855 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52743-73-4 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves the sequential formation of the pyrrolidinone ring, introduction of the N-ethyl group, and functionalization of the carboxylic acid.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the 5-oxopyrrolidine (or pyrrolidinone) ring is a critical step in the synthesis of this class of compounds. Various cyclization strategies have been developed to construct this five-membered lactam core.

One of the most prominent methods is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, a nitrogen-based 1,3-dipole, reacting with an alkenyl dipolarophile. The stereochemistry of the resulting pyrrolidine (B122466) ring at positions 3 and 4 is influenced by the orientation of the substituents on the dipolarophile. nih.gov Other cycloaddition routes, such as those utilizing photoredox catalysis to react cyclopropyl (B3062369) ketones with hydrazones, have also been developed for the efficient assembly of pyrrolidine rings. researchgate.net

Intramolecular aza-Michael cyclization presents another effective strategy. This method involves the cyclization of N-protected amines onto an activated alkene. Chiral phosphoric acids can be used as catalysts to achieve high enantioselectivity in these reactions. whiterose.ac.uk Additionally, cascade reactions that combine condensation, cyclization, and intramolecular cycloaddition can efficiently produce complex polycyclic structures containing the pyrrolidinone core from acyclic precursors. mdpi.com

Various other cyclization methods include:

Reductive Alkylative Cyclization: Nickel-catalyzed reactions of 1,6-enynes with alkyl bromides. bohrium.com

Oxidative Cyclization: Using promoters like Mn(OAc)₃ to cyclize aromatic amines, acetylenic esters, and alkenes. researchgate.net

Multi-component Reactions: The Ugi reaction, for instance, involves the condensation of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form structures with amide linkages, which can be precursors to lactam rings. researchgate.net

| Cyclization Method | Key Reactants | Catalyst/Promoter | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkenyl dipolarophile | Trifluoroacetic acid (TFA) | Controls stereochemistry at positions 3 and 4. nih.gov |

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl ketone, Hydrazone | Yb(OTf)₃, Iridium complex | Efficient assembly of diverse pyrrolidine structures. researchgate.net |

| Intramolecular aza-Michael Addition | N-protected bis-homoallylic amines | Chiral Phosphoric Acid (CPA) | Forms enantioenriched pyrrolidines. whiterose.ac.uk |

| Reductive Alkylative Cyclization | 1,6-enynes, Alkyl bromides | Nickel catalyst | Forms fused heterocycles. bohrium.com |

N-Alkylation Strategies for Introducing the Ethyl Moiety

Once the pyrrolidinone ring is formed, the ethyl group is introduced at the nitrogen atom via N-alkylation. This is a common and crucial carbon-nitrogen bond-forming transformation. acsgcipr.org The typical method involves the reaction of the pyrrolidinone nitrogen with an activated alkane, such as an ethyl halide (e.g., ethyl bromide) or an ethyl sulfonate, through an SN2 reaction mechanism. acsgcipr.org

For instance, heterocyclic ketene (B1206846) aminals can be N-alkylated with ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride to yield N-alkylated products, which can then be transformed into fused pyrrolidinone heterocycles. bohrium.com The choice of the leaving group on the ethylating agent is important; less reactive leaving groups are preferred where possible to control reactivity and avoid excess reagent use. acsgcipr.org

Alternative catalytic methods for N-alkylation are being developed to offer greener synthetic routes, though their application can be limited by the specific structure of the substrate. acsgcipr.org

Carboxylic Acid Functionalization Methods

The carboxylic acid group at the 3-position of the pyrrolidinone ring is a key functional handle that allows for the synthesis of a wide array of derivatives. Proline, which contains a pyrrolidine ring, is a well-known example where the carboxylic acid group plays a crucial role in its function as an organocatalyst. unibo.it

Standard organic chemistry transformations can be applied to this group. For example, the carboxylic acid can be converted to its corresponding methyl ester by treatment with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This ester can then be subjected to further reactions, such as hydrazinolysis, to create acid hydrazides, which are precursors for hydrazones and various heterocyclic derivatives. nih.gov

The synthesis of amides from the carboxylic acid is another common functionalization. This is typically achieved by activating the carboxylic acid with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt), followed by reaction with an amine. nih.gov Thionyl chloride can also be used for a one-pot synthesis of amides from carboxylic acids and amines. rsc.org

Precursor-Based Synthetic Routes

An alternative and often more direct approach to synthesizing this compound involves using precursors that already contain some of the required structural elements.

Utilization of Itaconic Acid Derivatives

Itaconic acid (2-methylenesuccinic acid) is a bio-based dicarboxylic acid that serves as an excellent precursor for N-substituted 5-oxopyrrolidine-3-carboxylic acids. researchgate.netacs.org The synthesis involves a conjugate (aza-Michael) addition of a primary amine to the double bond of itaconic acid, followed by a spontaneous intramolecular cyclization (amidation) that forms the pyrrolidinone ring. acs.org

To synthesize the target compound, this compound, ethylamine (B1201723) would be reacted with itaconic acid. This reaction is often carried out by heating the reactants together, sometimes in a solvent like water or propan-2-ol, or even under solvent-free conditions at elevated temperatures (e.g., 140–165 °C). nih.govresearchgate.net This method is highly efficient for producing a variety of N-substituted analogs by simply changing the primary amine used in the reaction. For example, reacting various primary amines with itaconic acid has been used to produce a range of N-substituted 5-oxopyrrolidine-3-carboxylic acids. researchgate.net

| Reactants | Reaction Conditions | Product | Reference |

| N-(4-aminophenyl)acetamide, Itaconic acid | Reflux in water for 12 h | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| 4-aminobenzenesulfonamides, Itaconic acid | Solvent-free, 140–165 °C | 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids | researchgate.net |

| 2-amino-1,3,4-thiadiazoles, Itaconic acid | Solvent-free or with acetic acid, 140–150 °C | 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid | researchgate.net |

| Ethanolamine, Itaconic acid | N/A | Hydroxy-acid monomer with 2-pyrrolidone lactam | rsc.org |

Reactions Involving Amine and Amide Precursors

The formation of the amide bond that constitutes the lactam ring is central to the synthesis of pyrrolidinones. As described in the itaconic acid route, the reaction between a primary amine (like ethylamine) and a dicarboxylic acid precursor is a direct application of amide synthesis. nih.govresearchgate.net

Generally, amide bond formation between a carboxylic acid and an amine can be challenging and may require activation of the carboxylic acid or harsh conditions. nih.gov However, in the intramolecular cyclization to form a lactam, the proximity of the reacting groups facilitates the reaction. Direct condensation of amines and carboxylic acids can be achieved under hydrothermal conditions (e.g., 250 °C), suggesting that with sufficient energy, the direct reaction is feasible. sci-hub.se

In synthetic practice, the reaction is often a one-pot procedure where the initial Michael addition of the amine to an α,β-unsaturated dicarboxylic acid like itaconic acid is immediately followed by the thermally induced cyclization, which is an intramolecular condensation reaction between the newly formed secondary amine and one of the carboxylic acid groups, releasing a molecule of water. acs.orgresearchgate.net

Advanced Derivatization and Chemical Transformation of 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid

Esterification and Hydrolysis Processes

The carboxylic acid moiety of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is readily converted into its corresponding esters through Fischer esterification. This acid-catalyzed reaction, typically employing an alcohol in the presence of a strong acid catalyst like sulfuric acid, yields the respective ester derivative. For instance, treatment with methanol (B129727) under reflux conditions in the presence of a catalytic amount of sulfuric acid affords the methyl ester. nih.govmdpi.com This esterification is a crucial step for subsequent transformations, such as hydrazinolysis. nih.govmdpi.com

Conversely, the hydrolysis of these esters, typically under basic conditions, regenerates the parent carboxylic acid. This process is fundamental for deprotection strategies in multi-step syntheses.

Amide and Hydrazide Formation

A key transformation of this compound derivatives is the conversion to hydrazides. This is generally achieved through a two-step process involving initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester. nih.govmdpi.com The reaction of the methyl or ethyl ester with hydrazine (B178648) monohydrate, often under reflux in a suitable solvent like methanol or ethanol (B145695), yields 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide. nih.govmdpi.commdpi.com This carbohydrazide (B1668358) is a critical intermediate for the synthesis of hydrazones and various heterocyclic systems. nih.govmdpi.comvu.lt

A study detailed the synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide by refluxing the corresponding carboxylic acid with methanol and sulfuric acid for 20 hours, followed by the addition of hydrazine monohydrate and a further 2 hours of reflux, resulting in a 97% yield. nih.gov

The formation of an amide bond by coupling this compound with various amines is a cornerstone of its derivatization. This reaction is one of the most frequently used in medicinal chemistry. researchgate.net A multitude of coupling reagents have been developed to facilitate this transformation, which involves the activation of the carboxylic acid to form a reactive intermediate that subsequently reacts with an amine. researchgate.netnih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com Other effective reagents include uronium and phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). nih.govgrowingscience.com

The choice of coupling reagent and reaction conditions is crucial, especially when dealing with sterically hindered or electronically deficient amines, to ensure high yields and minimize side reactions. researchgate.netnih.gov For example, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov Alternative methods involve the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. nih.govsci-hub.se

Heterocyclic Ring Annulation and Functionalization

The derivatives of this compound, particularly the carbohydrazide, are valuable precursors for synthesizing a wide array of heterocyclic compounds.

Hydrazones, characterized by the R1R2C=NNH- moiety, are readily synthesized by the condensation reaction of 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide with various aldehydes and ketones. researchgate.netminarjournal.com This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol or aqueous propan-2-ol, often with a catalytic amount of acid such as acetic or hydrochloric acid. nih.govmdpi.commdpi.com A diverse range of aromatic and heteroaromatic aldehydes have been successfully employed to generate a library of hydrazone derivatives. mdpi.comvu.ltktu.lt

For instance, reacting the hydrazide with substituted aromatic aldehydes in hot aqueous solution with a few drops of hydrochloric acid and propan-2-ol under reflux for 2 hours has been reported to produce the corresponding hydrazones in yields ranging from 38% to 98%. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehyde | Water, HCl, 2-PrOH, Reflux, 2h | Corresponding Hydrazone | 38-98% | nih.govmdpi.com |

| Hydrazide | Aromatic Aldehyde | EtOH, Glacial AcOH, Reflux, 3-4h | Hydrazide-hydrazone derivative | Not specified | mdpi.com |

| Hydrazide | Isatin | Ethanol, 1,4-dioxane, Glacial AcOH, Reflux, 13h | Isatin-derived Hydrazone | 88% | lmaleidykla.lt |

The versatile 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide intermediate is a key building block for the synthesis of five-membered heterocyclic rings like azoles and diazoles. nih.govresearchgate.net

1,3,4-Oxadiazoles: These can be synthesized by the cyclization of the carbohydrazide. One common method involves reacting the hydrazide with carbon disulfide in an alkaline methanolic solution. ktu.edunih.gov This proceeds through an intermediate that is then acidified to yield the 1,3,4-oxadiazole-2-thione derivative.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with the formation of a thiosemicarbazide (B42300) by reacting the carbohydrazide with an isothiocyanate, such as phenylisothiocyanate. ktu.edunih.gov Subsequent intramolecular cyclization of the thiosemicarbazide, typically by heating in an aqueous alkaline solution followed by acidification, affords the corresponding 1,2,4-triazole-3-thiol. ktu.edu

Pyrazoles and Pyrroles: Condensation of the carbohydrazide with 1,3-dicarbonyl compounds like pentane-2,4-dione in a solvent such as 2-propanol with an acid catalyst leads to the formation of pyrazole (B372694) rings. ktu.ltlmaleidykla.lt Similarly, reaction with 1,4-dicarbonyl compounds like hexane-2,5-dione yields pyrrole (B145914) derivatives. nih.govktu.ltktu.edu

| Starting Material | Reagents | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Carbon Disulfide, KOH/Methanol | Alkaline methanolic solution, then acidification | 1,3,4-Oxadiazole (B1194373) derivative | ktu.edu |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate, then KOH | Reflux in Methanol/1,4-dioxane, then reflux in aq. KOH and acidification | 4-Phenyl-1,2,4-triazole derivative | ktu.edu |

| Hydrazide | Pentane-2,4-dione | 2-propanol, HCl, Reflux | Pyrazole derivative | ktu.lt |

| Hydrazide | Hexane-2,5-dione | 2-propanol, Acetic Acid, Reflux | Pyrrole derivative | nih.gov |

Benzimidazole (B57391) and Triazole Ring Integration

The incorporation of benzimidazole and triazole moieties is a frequently employed strategy in the development of novel compounds. For analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids, these heterocyclic rings are typically introduced via the carboxylic acid functional group.

Benzimidazole Ring Integration: The synthesis of benzimidazole derivatives generally proceeds through the condensation of an o-phenylenediamine (B120857) with the carboxylic acid. This reaction often requires the activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling agents, to facilitate the cyclization and formation of the benzimidazole ring system. While this approach has been applied to various 5-oxopyrrolidine-3-carboxylic acid scaffolds, no specific examples involving the 1-ethyl derivative have been reported.

Triazole Ring Integration: The synthesis of triazole derivatives from 5-oxopyrrolidine-3-carboxylic acids typically begins with the conversion of the carboxylic acid to its corresponding carbohydrazide. This key intermediate can then be subjected to various cyclization reactions. For example, reaction of a carbohydrazide with phenylisothiocyanate yields a thiosemicarbazide, which can be cyclized under basic conditions to form a triazolethione. An alternative route to a triazole ring involves the reaction of the carbohydrazide with carbon disulphide in an alkaline medium, which, after subsequent chemical transformations, can lead to the formation of a 1,2,4-triazole ring. Research on compounds such as 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide has demonstrated the successful application of these strategies for N-substituted pyrrolidinones. ktu.edu

Triazine Derivatives Synthesis

The synthesis of triazine-containing molecules from 5-oxopyrrolidine-3-carboxylic acid precursors has been documented for analogues like 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. ktu.lt The common synthetic route involves the initial formation of the carbohydrazide from the carboxylic acid. This carbohydrazide is then condensed with a 1,2-dicarbonyl compound. For instance, the reaction with a diketone in refluxing acetic acid in the presence of a significant excess of ammonium (B1175870) acetate (B1210297) leads to the formation of a 1,2,4-triazine (B1199460) ring. ktu.lt Although this methodology provides a potential pathway, the synthesis of triazine derivatives specifically from this compound has not been described in the literature.

Modifying the Pyrrolidinone Nitrogen Substituent

However, there is a lack of published research describing the chemical modification of the N-ethyl group in this compound. Such a transformation would necessitate the cleavage of the N-ethyl bond, a process that could potentially compromise the integrity of the lactam ring, followed by a subsequent N-alkylation or N-arylation step.

Strategies for Introducing Halogenated Moieties

The introduction of halogen atoms into a molecule is a common tactic to enhance its biological activity. In the context of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, halogenation has been primarily reported on the N-aryl substituents. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been successfully di-chlorinated on the phenyl ring using a mixture of hydrochloric acid and hydrogen peroxide. mdpi.comnih.gov

Direct halogenation of the pyrrolidinone ring of a 1-alkyl-5-oxopyrrolidine-3-carboxylic acid is also a theoretical possibility, but specific methodologies for this compound have not been reported.

Metal-Catalyzed Coupling Reactions Involving the Core Structure

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The application of these reactions to the this compound core would first require the introduction of a suitable functional group, such as a halogen or a triflate, to act as a coupling partner. If such a functionalized derivative were available, it could potentially participate in a variety of coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce diverse structural motifs.

Despite the broad utility of these reactions, the scientific literature currently contains no specific reports of metal-catalyzed coupling reactions being performed on this compound or its derivatives.

The following table presents a summary of reaction types and the corresponding precursors and products for related 5-oxopyrrolidine-3-carboxylic acid derivatives, as specific data for the 1-ethyl analogue is unavailable.

| Reaction Type | Starting Material Analogue | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Benzimidazole Integration | 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | o-phenylenediamine, Coupling agents | Benzimidazole derivative | General Method |

| Triazole Integration | 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate, Base | Triazolethione derivative | ktu.edu |

| Triazine Synthesis | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Diketone, Ammonium acetate, Acetic acid | 1,2,4-Triazine derivative | ktu.lt |

| Halogenation | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | HCl, H₂O₂ | Di-chlorinated phenyl derivative | mdpi.comnih.gov |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton framework.

For 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid, the ¹H NMR spectrum exhibits characteristic signals that can be unequivocally assigned to the protons of the ethyl group and the pyrrolidinone ring. arabjchem.org A study detailing the synthesis of this compound reported its ¹H NMR spectrum in DMSO-d6, providing clear evidence for its structure. arabjchem.org The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, around 11.39 ppm, which disappears upon D₂O exchange. arabjchem.org The protons of the ethyl group and the pyrrolidone ring appear in the upfield region, with multiplicities confirming their neighboring protons. arabjchem.org

The detailed assignment of proton signals for this compound is presented below. arabjchem.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 11.39 | Singlet | 1H | Carboxylic acid (-COOH) | N/A |

| 3.97-4.13 | Multiplet | 3H | -NCH₂- (ring) & -CH- (ring) | N/A |

| 3.57-3.72 | Multiplet | 2H | -NCH₂CH₃ | N/A |

| 2.59-2.79 | Multiplet | 2H | -COCH₂- (ring) | N/A |

| 1.40-1.44 | Triplet | 3H | -NCH₂CH₃ | 6 |

While ¹H NMR reveals the proton structure, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment.

For this compound, the ¹³C NMR spectrum is expected to show seven distinct signals corresponding to each carbon atom. The carbonyl carbons—one from the lactam ring and one from the carboxylic acid—are the most deshielded and appear furthest downfield, typically above 165 ppm. The carbons of the pyrrolidine (B122466) ring and the ethyl group resonate at higher fields. While specific experimental data for this exact compound is not widely published, expected chemical shift ranges can be predicted based on analogous structures and general principles.

The table below outlines the expected ¹³C NMR chemical shifts for the carbon framework of this compound.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 172-175 |

| Lactam Carbonyl (-C=O) | 168-172 |

| -NCH₂- (ring) | 45-55 |

| -CH- (ring) | 40-45 |

| -NCH₂CH₃ | 35-45 |

| -COCH₂- (ring) | 30-40 |

| -NCH₂CH₃ | 12-16 |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the methyl and methylene (B1212753) protons of the ethyl group. It would also map the connectivity of the protons within the pyrrolidinone ring, from the C4 methylene protons to the C3 methine proton, and from the C3 proton to the C2 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would be used to unambiguously assign each carbon signal based on the previously established proton assignments. For example, the triplet at ~1.42 ppm would show a cross-peak to the carbon signal of the ethyl's methyl group (~14 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure. Key correlations would include the one between the protons of the ethyl's N-CH₂ group and the lactam carbonyl carbon (C5), and the protons on C4 of the ring with the carboxylic acid carbonyl carbon (C6), confirming the placement of the substituents on the core ring structure.

Mass Spectrometry (MS) Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often non-volatile, molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This allows for the straightforward determination of the compound's molecular weight.

The molecular weight of this compound is 157.17 g/mol . In ESI-MS analysis, this compound would be expected to produce a prominent ion at an m/z of 158.18 in positive ion mode [M+H]⁺ or 156.16 in negative ion mode [M-H]⁻. Research on this compound has confirmed the observation of the molecular ion at m/z 157.10, corresponding to the [M]⁺˙ species. arabjchem.org Similarly, a related derivative, 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, shows a molecular ion at m/z 171.11, consistent with its higher molecular weight. arabjchem.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

For this compound, the molecular formula is C₇H₁₁NO₃. HRMS would be used to verify this composition by comparing the experimentally measured mass to the calculated theoretical mass. This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas, providing the ultimate confirmation of a newly synthesized derivative's identity.

| Parameter | Theoretical Value for C₇H₁₁NO₃ |

| Nominal Mass | 157 |

| Monoisotopic (Exact) Mass | 157.0739 |

| Expected [M+H]⁺ in HRMS | 158.0811 |

LC-MS/MS for Derivatized Compound Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of chemical compounds. For polar molecules like carboxylic acids, which may exhibit poor retention on standard reversed-phase liquid chromatography (RP-LC) columns and suboptimal ionization efficiency, chemical derivatization is a common strategy to enhance analytical performance. nih.gov

The carboxylic acid moiety of this compound can be derivatized to reduce its polarity and improve its ionization in the mass spectrometer's source. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), often used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to convert the carboxylic acid into a less polar hydrazone. nih.govnih.gov This derivatization facilitates better chromatographic separation on RP-LC columns and enhances the response in electrospray ionization (ESI), particularly in negative-ion mode. nih.gov

In an LC-MS/MS experiment, the derivatized compound is first separated by the LC system and then ionized. The mass spectrometer selects the precursor ion (the ionized molecule) of the derivatized compound, which is then fragmented. The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule, allowing for highly selective and sensitive detection. For dicarboxylic acids, it has been observed that derivatization can occur on both carboxylic groups, with the doubly derivatized, singly charged ion often being the most intense precursor ion in MS/MS analysis. nih.gov

The table below shows predicted mass-to-charge ratios (m/z) for various adducts of the underivatized parent compound, this compound, which are foundational for developing LC-MS/MS methods. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M+NH₄]⁺ | 175.10772 |

| [M-H]⁻ | 156.06662 |

| [M+HCOO]⁻ | 202.07210 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to its core structural features: the carboxylic acid and the five-membered lactam (a cyclic amide). nih.govmdpi.com

The carboxylic acid group gives rise to several characteristic peaks:

A very broad absorption band typically appears in the range of 3500–2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

An intense C=O (carbonyl) stretching vibration is observed between 1730 and 1700 cm⁻¹. spectroscopyonline.com

A C-O stretching band is found in the region of 1320–1210 cm⁻¹. spectroscopyonline.com

The lactam ring also has a strong carbonyl absorption. The C=O stretching frequency for amides is generally lower than that for esters or carboxylic acids, typically appearing in the 1690–1650 cm⁻¹ range. pressbooks.puboregonstate.edu The position of this band is influenced by factors such as ring strain and substitution. In studies of various 5-oxopyrrolidine derivatives, carbonyl peaks for the lactam and other ester or amide functionalities have been clearly identified. mdpi.comnih.gov

The following table summarizes the key IR absorption bands expected for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3500–2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1730–1700 | Strong |

| Lactam (Amide) | C=O stretch | 1690–1650 | Strong |

| Carboxylic Acid | C-O stretch | 1320–1210 | Medium |

| Alkyl | C-H stretch | 2980–2850 | Medium |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For a derivative of this compound, a suitable single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of individual atoms can be resolved. This analysis would confirm the puckering of the five-membered pyrrolidinone ring, the spatial orientation of the N-ethyl group, and the conformation of the carboxylic acid substituent.

A crucial aspect of the crystal structure of carboxylic acids is the formation of intermolecular hydrogen bonds. Often, two molecules will form a cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com XRD analysis would definitively characterize these and any other significant intermolecular interactions, such as N-H···O or C-H···O bonds, which dictate the supramolecular architecture. researchgate.net While specific data for the title compound is not available, analysis of related structures provides a clear framework for the expected outcomes of such a study. researchgate.netmdpi.com

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a critical check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula. researchgate.net

For this compound, the molecular formula is C₇H₁₁NO₃. The experimental percentages of C, H, and N obtained from the analysis must closely match the calculated theoretical values. In synthetic chemistry research, a strong correlation, typically within ±0.4%, between the found and calculated values is considered evidence of the compound's purity and correct elemental composition. nih.govmdpi.commdpi.com

The table below shows the calculated elemental composition for this compound.

| Element | Molecular Formula | Molar Mass (g/mol) | Theoretical Composition (%) |

|---|---|---|---|

| Carbon (C) | C₇H₁₁NO₃ | 157.17 | 53.50 |

| Hydrogen (H) | 7.05 | ||

| Nitrogen (N) | 8.91 |

Computational and Theoretical Investigations of 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to predict the ground-state molecular geometry, vibrational frequencies, and various electronic descriptors. For derivatives of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid, DFT studies have been conducted to analyze molecular stability and to correlate theoretical nuclear magnetic resonance (NMR) data with experimental findings, showing a strong correlation between the two. arabjchem.org

Typical ground-state properties calculated using DFT include:

Optimized Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions.

Vibrational Frequencies: Theoretical prediction of infrared spectra helps in the interpretation of experimental spectroscopic data, confirming the presence of specific functional groups.

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the behavior of molecules in their electronic excited states. This method is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. For complex organic molecules, TD-DFT can help elucidate the nature of these transitions, providing insights into their photophysical properties.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader set of techniques used to represent and manipulate molecular structures. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring and a rotatable ethyl group, conformational analysis is essential. This process involves identifying the various stable conformations (conformers) of the molecule and determining their relative energies.

Understanding the preferred conformations is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to bind effectively to a biological target, such as an enzyme or receptor. Computational methods, including molecular mechanics and quantum chemical calculations, are used to scan the potential energy surface of the molecule and identify low-energy, stable conformers. Furthermore, molecular docking simulations are frequently employed for derivatives of this scaffold to investigate potential binding modes and interactions with protein targets. arabjchem.org

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bonding Potentials, Rotatable Bonds)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in cheminformatics and computational drug design to predict the physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. For this compound, several key descriptors can be predicted using computational algorithms.

These descriptors are critical for assessing a molecule's potential as a drug candidate. For instance, TPSA is a strong indicator of a molecule's ability to permeate cell membranes, while LogP describes its solubility in aqueous and lipid environments. The number of hydrogen bond donors and acceptors influences solubility and binding affinity to biological targets.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | -0.7 | Measures the hydrophobicity of the molecule, affecting its solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Indicates the potential to donate hydrogen atoms in hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | Indicates the potential to accept hydrogen atoms in hydrogen bonds. |

| Rotatable Bonds | 2 | Reflects the conformational flexibility of the molecule. |

Note: The values in the table are computationally predicted and may vary slightly depending on the algorithm used. TPSA, H-bond donors/acceptors, and rotatable bonds are based on the parent structure 5-Oxopyrrolidine-3-carboxylic acid, adjusted for the ethyl group.

Dynamics Simulations for Molecular Behavior Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent like water or a biological membrane).

An MD simulation of this compound could reveal:

The range of conformations the molecule samples at a given temperature.

The stability of intramolecular hydrogen bonds.

The pattern of hydration, showing how water molecules arrange around the solute.

The time scale of conformational transitions between different stable states.

This information complements the static picture provided by quantum chemical calculations and is invaluable for understanding how the molecule behaves in a realistic biological context.

In Silico Screening and Ligand-Based Design Applications

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry. researchgate.netnih.gov The specific compound, this compound, can be used as a fragment or starting point in in silico drug discovery campaigns.

Virtual Screening: Large chemical libraries can be computationally screened to identify molecules containing the this compound core that are predicted to bind to a specific biological target. Docking simulations are a key tool in this process. arabjchem.org

Ligand-Based Design: If a set of molecules containing this scaffold is known to be active, their common structural features can be used to create a pharmacophore model. This model, representing the essential steric and electronic features required for activity, can then be used to search for or design new, more potent compounds.

Fragment-Based Drug Discovery: Due to its relatively small size and presence of key functional groups (amide, carboxylic acid), this molecule can be used as a chemical fragment. Researchers can identify its binding to a protein target and then computationally "grow" or link it with other fragments to create a high-affinity lead compound.

Mechanistic Studies of 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Derivatives in Biological Systems in Vitro Focus

Investigations of Antimicrobial Efficacy Against Drug-Resistant Pathogens (In Vitro)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been the subject of various in vitro studies to determine their effectiveness against a range of drug-resistant microbial pathogens. These studies reveal that specific structural modifications to the core molecule can yield compounds with significant antimicrobial activity.

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)

Research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue has demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile researchgate.netmdpi.comnih.gov. Certain derivatives have shown notable potency against challenging strains. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus (MRSA) TCH 1516 researchgate.netmdpi.com. Another hydrazone derivative incorporating a thien-2-yl fragment was twofold stronger than clindamycin against the same MRSA strain researchgate.netmdpi.com.

Specifically, compound 21, a derivative of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid bearing a 5-nitrothiophene substituent, has demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid nih.govktu.edu. Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified a 5-fluoro benzimidazole (B57391) compound (24b) that exhibited broad-spectrum activity against Gram-positive bacteria, including S. aureus TCH 1516 (MIC of 8 µg/mL) and C. difficile AR-1067 (MIC of 128 µg/mL) mdpi.com. Additionally, hydrazone derivatives of (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a benzylidene moiety showed very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which is more potent than the control drug cefuroxime (B34974) (7.8 μg/mL) nih.gov.

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Fluoro benzimidazole derivative (24b) | Staphylococcus aureus TCH 1516 | 8 µg/mL | mdpi.com |

| 5-Fluoro benzimidazole derivative (24b) | Clostridioides difficile AR-1067 | 128 µg/mL | mdpi.com |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 µg/mL | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | Surpassed cefuroxime (7.8 μg/mL) | nih.gov |

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Fluoro benzimidazole derivative (24b) | Pseudomonas aeruginosa AR-0064 | 64 µg/mL | mdpi.com |

| Triazine derivative (20) | Pseudomonas aeruginosa AR-0064 | 32 µg/mL | mdpi.com |

Drug-Resistant Fungal Pathogens (e.g., Candida auris, Aspergillus fumigatus, Candida tenuis, Aspergillus niger)

The emergence of multidrug-resistant fungal pathogens represents a significant global health threat. In this context, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been evaluated for their antifungal properties. A hydrazone derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which bears a 5-nitrothien-2-yl moiety, demonstrated promising activity against three multidrug-resistant isolates of Candida auris, a pathogen of urgent concern, with a MIC value of 16 µg/mL researchgate.netmdpi.com. This same compound was also effective against azole-resistant strains of Aspergillus fumigatus that harbor TR34/L98H mutations in the CYP51A gene researchgate.netmdpi.com. No specific in vitro studies were identified for derivatives of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid against Candida tenuis or Aspergillus niger in the reviewed literature.

| Derivative Type | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | Multidrug-resistant Candida auris (3 isolates) | 16 µg/mL | researchgate.netmdpi.com |

| Hydrazone with 5-nitrothien-2-yl moiety | Azole-resistant Aspergillus fumigatus | Active | researchgate.netmdpi.com |

Anticancer Activity Characterization in Cell Culture Models (In Vitro)

In addition to antimicrobial effects, derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have been synthesized and assessed for their potential as anticancer agents. In vitro studies using various cancer cell lines have identified several compounds with significant cytotoxic activity.

Effects on Human Triple-Negative Breast Cancer Cell Lines (e.g., MDA-MB-231)

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested for their cytotoxic effects against the human triple-negative breast cancer cell line MDA-MB-231 nih.govresearchgate.net. Generally, these compounds exhibited lower activity against MDA-MB-231 cells compared to other cancer cell lines like melanoma A375 nih.govresearchgate.net. For example, one active hydrazone derivative, compound 9f, was found to be 11 to 22 times less active against the MDA-MB-231 cell line compared to its activity against other tested cancer cells nih.gov. However, this same compound did show the most significant effect among the tested compounds on the growth and viability of MDA-MB-231 cell spheroids in a 3D culture model nih.gov. Another derivative, compound 9e, which has an N'-(4-bromobenzylidene) moiety, demonstrated an inhibitory effect on MDA-MB-231 cell migration in a wound healing assay nih.govresearchgate.net.

Similarly, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were generally less active against the MDA-MB-231 cell line nih.gov. One promising derivative from this series, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was identified as a potential antimetastatic agent in the wound healing assay but did not show a strong inhibitory effect on cell viability nih.gov.

Impact on Prostate Adenocarcinoma Cell Lines (e.g., PPC1)

The in vitro anticancer activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been evaluated against the prostate adenocarcinoma cell line PPC1 nih.govresearchgate.net. Hydrazone derivatives were identified as the most potent compounds nih.govresearchgate.net. Specifically, hydrazone 9f, which contains an N'-(4-methylbenzylidene) moiety, was the most cytotoxic compound against PPC1 cells in both monolayer and 3D culture models nih.govresearchgate.net. The half-maximal effective concentration (EC₅₀) values for the most active compounds ranged from 1.0 to 13.1 µM against the PPC1 cell line nih.gov.

Another study involving pyrrolidinone-hydrazone derivatives with a diphenylamine moiety found that these compounds were most selective against the prostate cancer cell line PPC1 and melanoma cell lines, with EC₅₀ values in the range of 2.5–20.2 µM nih.gov. However, these compounds did not show an effect on PPC1 3D cell cultures nih.gov.

| Derivative Series | Most Active Compounds | Cell Line | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| 1-(2,4-difluorophenyl) derivatives | Hydrazones (e.g., 7b, 9f) | PPC1 | 1.0 - 13.1 µM | nih.gov |

| Diphenylamine-pyrrolidinone-hydrazones | Various | PPC1 | 2.5 - 20.2 µM | nih.gov |

Studies on Melanoma Cell Lines (e.g., A375)

While direct in vitro studies on this compound targeting melanoma cell lines are not extensively available in the reviewed literature, research on structurally related N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives provides valuable insights into the potential anti-melanoma activity of this class of compounds.

A study focusing on derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated significant cytotoxic effects against the human melanoma cell line A375. nih.gov In this research, various hydrazone derivatives were synthesized and evaluated. Several of these compounds exhibited potent activity, with some showing greater efficacy against the A375 cell line compared to other cancer cell lines tested, such as triple-negative breast cancer (MDA-MB-231) and prostate carcinoma (PPC-1). nih.gov

Specifically, hydrazone derivatives were identified as the most cytotoxic agents. nih.gov The investigation highlighted that the nature of the substituent on the hydrazone moiety plays a crucial role in the observed anti-melanoma activity. These findings suggest that the 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising template for the development of novel anti-melanoma agents. Further investigation into the specific effects of the 1-ethyl substitution is warranted to determine its contribution to cytotoxicity in melanoma cells.

Analysis of Cytotoxicity and Viability in Cancer Cell Lines (e.g., A549)

The cytotoxic potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated against various cancer cell lines, including the human lung adenocarcinoma cell line A549. While specific data for this compound is limited, studies on other N-substituted analogs provide evidence of the anti-cancer activity of this scaffold.

In one study, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anticancer activity against A549 cells. nih.gov Several of the synthesized compounds demonstrated potent cytotoxic effects. nih.gov For instance, at a concentration of 100 µM, some derivatives significantly reduced the viability of A549 cells. nih.gov

Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives also reported structure-dependent anticancer activity against A549 cells. The parent carboxylic acid in this series was found to significantly decrease A549 cell viability. mdpi.com The introduction of different substituents led to a range of cytotoxic responses, indicating that the substitution pattern is a key determinant of the anticancer activity. mdpi.com

The following table summarizes the cytotoxic effects of selected 5-oxopyrrolidine-3-carboxylic acid derivatives on A549 cancer cells from various studies. It is important to note that these are not 1-ethyl derivatives but provide a comparative context for the activity of the core scaffold.

Table 1: Cytotoxicity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives against A549 Cancer Cell Line

| Compound/Derivative | Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 18 | 100 | ~40% | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 19 | 100 | ~35% | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 20 | 100 | ~30% | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 21 | 100 | ~20% | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 22 | 100 | ~25% | nih.gov |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 100 | 63.4% | mdpi.com |

| 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | Not Specified | Highest anticancer activity in the series | mdpi.comresearchgate.net |

Modulation of Cell Migration in Cancer Progression

A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives assessed their impact on the migration of various cancer cell lines, including the A375 melanoma cell line, using a 'wound healing' assay. nih.govresearchgate.net This assay provides a measure of the ability of a cell population to migrate and close a mechanically created gap.

The results from this study indicated that certain hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited a pronounced inhibitory effect on cell migration. nih.govresearchgate.net Notably, one derivative with an N'-(4-bromobenzylidene) moiety was identified as the most potent inhibitor of cell migration among the tested compounds. nih.govresearchgate.net This suggests that the 5-oxopyrrolidine-3-carboxylic acid scaffold can be functionalized to effectively interfere with the migratory machinery of cancer cells. The specific influence of a 1-ethyl substituent on this activity remains to be determined through direct experimental evaluation.

Anti-inflammatory Activity Profiling (In Vitro)

The anti-inflammatory potential of compounds containing the pyrrolidinone ring system, a core structure in this compound, has been a subject of scientific inquiry. The pyrrolidine (B122466) ring is recognized for its importance in conferring anti-inflammatory properties to various molecules. researchgate.net

Inhibition of Matrix Metalloproteinases (MMPs: MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Overexpression and unregulated activity of MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are implicated in inflammatory processes and cancer progression. nih.govmdpi.com

Research has demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid possess inhibitory activity against MMP-2 and MMP-9. A study focused on the synthesis and in vitro anti-inflammatory evaluation of a series of these derivatives reported promising results. researchgate.netresearchgate.net Several of the synthesized compounds exhibited excellent inhibitory activity against both MMP-2 and MMP-9. researchgate.netresearchgate.net This suggests that the 5-oxopyrrolidine-3-carboxylic acid scaffold can serve as a basis for the development of potent MMP inhibitors.

While this particular study did not include the 1-ethyl derivative, the promising activity of other derivatives underscores the potential of this chemical class to modulate the activity of these key inflammatory enzymes. The specific inhibitory profile of this compound against MMP-2 and MMP-9 requires direct experimental verification.

Modulation of Inflammatory Pathways

The broader anti-inflammatory effects of pyrrolidinone-containing compounds may be attributed to their interaction with various inflammatory pathways. While specific mechanistic studies on this compound are not detailed in the available literature, related structures have been shown to modulate key enzymes in the inflammatory cascade.

For instance, a study on a structurally related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, investigated its in vitro inhibitory potential against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The study found that the compound exhibited inhibitory activity against both COX and 5-LOX enzymes, with IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com

Although this compound has a different N-substituent and modifications at the 3-position of the pyrrolidine ring, these findings suggest that the broader family of pyrrolidinone derivatives may exert their anti-inflammatory effects through the modulation of the arachidonic acid cascade. Further research is necessary to elucidate the specific inflammatory pathways affected by this compound.

Antioxidant Activity Evaluation (In Vitro)

The evaluation of the antioxidant properties of 5-oxopyrrolidine-3-carboxylic acid derivatives has been a focus of several in vitro studies. While direct data on the antioxidant capacity of this compound is not prominently available, research on other substituted analogs provides evidence of the antioxidant potential of this chemical scaffold.

A study involving a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives investigated their antioxidant activity using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and a reducing power assay. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The reducing power assay, on the other hand, evaluates the ability of a compound to donate an electron.

The results of this study identified several derivatives as potent antioxidants. nih.gov For example, one derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thoxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, was found to have an antioxidant activity 1.5 times higher than that of the well-known antioxidant, ascorbic acid, in the DPPH assay. cncb.ac.cnresearchgate.netdoaj.org Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, demonstrated antioxidant activity 1.35 times greater than ascorbic acid in the same assay and also showed significant reducing power. nih.govresearchgate.net

These findings indicate that the 1-substituted-5-oxopyrrolidine-3-carboxylic acid framework can be a foundation for the development of effective antioxidant agents. The specific antioxidant activity of this compound will depend on the electronic and steric effects of the ethyl group and would require direct experimental assessment.

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of 5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is measured spectrophotometrically and is indicative of the compound's radical scavenging capacity.

Several studies have synthesized and tested a range of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives and found that many possess potent antioxidant activities. cncb.ac.cn For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity. nih.gov Certain derivatives exhibited very high DPPH radical scavenging ability, with some showing activity 1.35 to 1.5 times higher than that of the well-known antioxidant, ascorbic acid. cncb.ac.cnnih.gov The introduction of heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) or triazolone rings, at different positions of the 5-oxopyrrolidine ring was found to significantly influence the antioxidant activity. nih.gov

The table below summarizes the DPPH radical scavenging activity of selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

| Compound | DPPH Radical Scavenging Ability (%) |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 88.6 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 87.7 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 78.6 |

| Ascorbic Acid (Positive Control) | ~58-65 |

This data is based on findings for derivatives of 5-oxopyrrolidine-3-carboxylic acid and not this compound itself.

Reducing Power Assays

The reducing power of a compound is another indicator of its potential antioxidant activity. This assay is based on the principle that compounds with reducing power can donate an electron to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The amount of Fe²⁺ formed is then measured by the formation of a colored complex, typically Perl's Prussian blue, at 700 nm. A higher absorbance value indicates a greater reducing power.

In studies with 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, it was found that compounds with a free carboxylic acid moiety demonstrated the highest antioxidant effect in the reducing power assay. nih.gov This suggests that the carboxylic acid group plays a crucial role in the electron-donating capacity of these molecules. The substitution pattern on the phenyl ring and the nature of heterocyclic moieties also influenced the reducing power. nih.gov For example, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its cyclic benzoxazole (B165842) derivative were identified as having the strongest reducing properties among the tested compounds. nih.gov

The table below presents the reducing power of selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, expressed as optical density (OD).

| Compound | Reducing Power (OD at 700 nm) |

| 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |

| Cyclic benzoxazole derivative of the above compound | 1.573 |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.149 |

This data is based on findings for derivatives of 5-oxopyrrolidine-3-carboxylic acid and not this compound itself.

Enzyme Inhibition Studies (e.g., Enoyl Acyl Carrier Protein Reductase (InhA))

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been investigated for its potential as an enzyme inhibitor. A notable target is the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, making it an effective target for antimicrobial agents. figshare.comnih.gov

High-throughput screening has led to the discovery of a series of pyrrolidine carboxamides as a novel class of potent InhA inhibitors. figshare.comnih.gov Subsequent optimization of a lead compound resulted in a more than 160-fold improvement in potency. figshare.comnih.gov X-ray crystal structures of InhA complexed with these inhibitors have been used to elucidate the binding mode and guide further drug design. figshare.com These direct inhibitors of InhA are promising candidates for the development of new antitubercular drugs, as they bypass the need for activation by the catalase-peroxidase enzyme (KatG), a mechanism associated with isoniazid resistance. nih.gov

Structure-activity relationship studies have been conducted to understand the features that contribute to the inhibitory activity of these pyrrolidine carboxamides. nih.gov These studies help in rationally designing new analogues with potentially enhanced potency and selectivity for InhA. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

Based on the in vitro studies of 5-oxopyrrolidine-3-carboxylic acid and its derivatives, two primary molecular mechanisms of action can be proposed.

First, the radical scavenging and reducing power assays strongly indicate an antioxidant mechanism . These compounds can act as free radical scavengers by donating a hydrogen atom or an electron to neutralize reactive oxygen species. This action helps in mitigating oxidative stress, which is implicated in numerous pathological conditions. The presence of a free carboxylic acid group and specific substituents on the aromatic and heterocyclic rings appears to be crucial for this antioxidant activity.

Second, the enzyme inhibition studies point towards a more specific biochemical mechanism of action . The ability of the pyrrolidine carboxamide scaffold to inhibit InhA demonstrates that these compounds can interfere with essential metabolic pathways in microorganisms. By blocking the active site of InhA, these inhibitors prevent the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. This targeted inhibition provides a clear molecular basis for their potential antimicrobial effects.

Advanced Applications of 1 Ethyl 5 Oxopyrrolidine 3 Carboxylic Acid in Specialized Fields

Utility in Pharmaceutical Intermediates and Drug Scaffolds

The 5-oxopyrrolidine-3-carboxylic acid framework is considered a "privileged scaffold" in medicinal chemistry. Its rigid, cyclic structure and the presence of multiple functionalization points allow for the systematic design of derivatives that can interact with a wide array of biological targets. nih.gov Researchers utilize this core to develop new therapeutic agents with potential applications as antimicrobial, anticancer, and anti-inflammatory drugs. ontosight.aimdpi.comresearchgate.net

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid serves as a key starting material for creating more complex molecules with potential therapeutic value. The carboxylic acid group is a versatile handle for chemical modification, readily undergoing reactions to form esters, amides, and hydrazides. These intermediates can then be further elaborated into a wide range of heterocyclic systems. mdpi.comresearchgate.net

A common strategy involves converting the carboxylic acid to a carbohydrazide (B1668358), which can then be condensed with various aldehydes and ketones to produce a library of hydrazone derivatives. nih.gov Research has shown that modifying the substituents on the hydrazone moiety can dramatically influence biological activity. For instance, studies on analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives have yielded compounds with potent antimicrobial activity against multidrug-resistant pathogens. mdpi.commdpi.com

Key findings from research on analogous scaffolds include:

Antimicrobial Agents: Hydrazone derivatives incorporating 5-nitrothienyl and 5-nitrofuryl moieties have demonstrated significant antibacterial activity, in some cases surpassing control antibiotics like cefuroxime (B34974) against strains such as Staphylococcus aureus and Escherichia coli. nih.gov

Anticancer Agents: By modifying the core structure with different azole and diazole groups, researchers have synthesized 5-oxopyrrolidine derivatives that exhibit potent anticancer activity against cell lines like A549 human lung adenocarcinoma. mdpi.com

Anti-inflammatory Agents: A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and showed promising in-vitro anti-inflammatory activity by inhibiting matrix metalloproteinase enzymes (MMP-2 and MMP-9). researchgate.net

The synthesis process often begins with the reaction of itaconic acid with a primary amine—in this case, ethylamine (B1201723)—to form the core this compound structure. This product is then activated or converted to an intermediate for further derivatization. researchgate.netmdpi.com

In drug discovery, a "lead compound" is a chemical structure that has shown promising biological activity and serves as the starting point for developing a new drug. The 5-oxopyrrolidine-3-carboxylic acid scaffold has proven to be a rich source of such lead compounds. researchgate.net Through the synthesis of diverse chemical libraries based on this core, researchers can screen for molecules with high efficacy against specific biological targets, such as bacterial enzymes or cancer-related proteins. nih.govnih.gov

For example, a hydrazone derivative of a related 1-substituted-5-oxopyrrolidine-3-carboxylic acid demonstrated very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which was superior to the control drug cefuroxime (7.8 µg/mL). nih.gov Such a potent and selective "hit" is an ideal candidate for further investigation. Subsequent studies would focus on optimizing the structure to enhance efficacy and identifying its precise molecular target within the pathogen, a critical step in the development of a new antibiotic.

| Derivative Moiety | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Drug | MIC (µg/mL) |

| Benzylidene | S. aureus | 3.9 | Cefuroxime | 7.8 |

| 5-Nitrofuryl | S. aureus | 7.8 | Cefuroxime | 7.8 |

| 5-Nitrofuryl | E. coli | 7.8 | Cefuroxime | >125 |

| 5-Nitrothiophene | S. aureus (MRSA) | 16 | Clindamycin (B1669177) | 32 |

This table presents data for derivatives of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids, demonstrating the potential of the core scaffold in generating potent antimicrobial lead compounds. Data sourced from studies on related structures. mdpi.comnih.gov

Contributions to Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science. The carboxylic acid function provides a robust anchoring point for binding to surfaces, while the pyrrolidinone ring offers distinct chemical and physical properties.

While direct use in commercial LEDs is not widely documented, the molecular structure of this compound is highly relevant to the design of advanced functional materials like Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions linked together by organic molecules, and they have shown great promise in applications such as gas storage, catalysis, and luminescent devices, including LEDs. illinois.edunih.gov

The performance of a luminescent MOF often depends on the properties of its organic linker. illinois.edu Pyrrolidinone-containing ligands have been successfully incorporated into MOFs, demonstrating that this heterocyclic system can be integrated into such frameworks. mdpi.comresearchgate.net The carboxylic acid group on this compound is a classic functional group used to bridge metal centers in MOF synthesis. By combining the pyrrolidinone core with the carboxylic acid linker, this molecule represents a potential building block for creating new MOFs with tailored electronic and photophysical properties suitable for lighting applications.

The compound's structure is well-suited for applications involving surface chemistry and photocatalysis.

Surface Immobilization: The carboxylic acid group is a highly effective anchor for grafting molecules onto the surfaces of metal oxide nanoparticles, such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). researchgate.netchemrxiv.org This process, known as surface immobilization or functionalization, is critical for modifying the properties of nanomaterials. By immobilizing this compound onto a surface, the ethyl-pyrrolidinone portion is exposed, altering the surface's polarity, solubility, and reactivity. nih.gov This functionalization is key in fields like chromatography, sensor development, and creating biocompatible coatings on inorganic materials. acs.orgcore.ac.uk